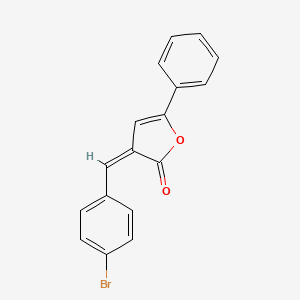
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzylidene)-5-phenyl-2(3H)-furanone, commonly known as BBPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPF is a substituted furanone derivative that possesses a unique molecular structure, making it an interesting subject for research.
Mechanism of Action
BBPF exerts its biological effects through the inhibition of certain enzymes and signaling pathways. In cancer cells, BBPF inhibits the activity of histone deacetylase enzymes, leading to the induction of apoptosis and cell cycle arrest. In inflammation, BBPF inhibits the production of pro-inflammatory cytokines, leading to the suppression of the inflammatory response.
Biochemical and Physiological Effects:
BBPF has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BBPF induces DNA damage and promotes the activation of p53, leading to the induction of apoptosis. In inflammation, BBPF suppresses the production of nitric oxide and prostaglandin E2, leading to the suppression of the inflammatory response. In animal models, BBPF has been shown to reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
BBPF has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BBPF also has some limitations, including its potential toxicity and limited availability. Therefore, careful consideration should be given to the dosage and administration of BBPF in lab experiments.
Future Directions
BBPF has great potential for further research in various fields. Some of the future directions for BBPF research include the development of more efficient synthesis methods, the identification of new targets for BBPF, and the evaluation of BBPF in clinical trials for cancer and inflammation. Additionally, BBPF can be further explored for its potential applications in material science and agriculture.
Synthesis Methods
BBPF can be synthesized through a simple reaction between 4-bromobenzaldehyde and 3-phenyl-2(3H)-furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of BBPF. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
BBPF has been extensively studied for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, BBPF has shown promising results in the treatment of cancer and inflammation. In material science, BBPF has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, BBPF has been used as a plant growth regulator to enhance crop productivity.
properties
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQUBUBUKQBIR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-phenylfuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)
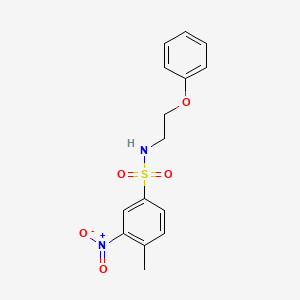
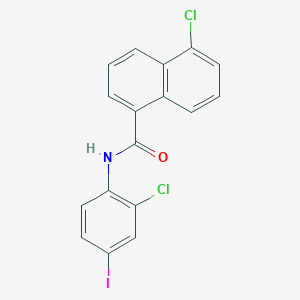
![ethyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5123148.png)
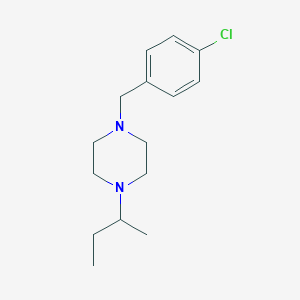
![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5123161.png)


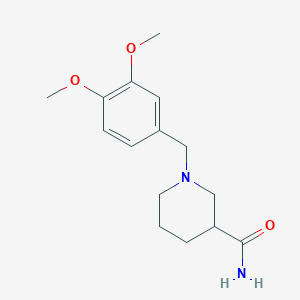
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
